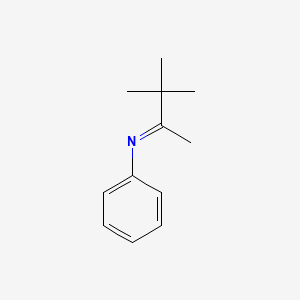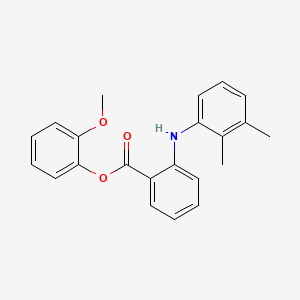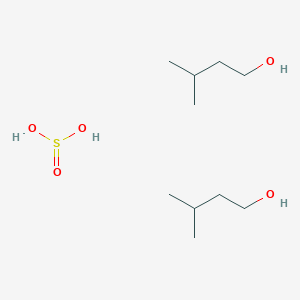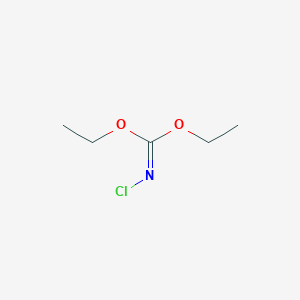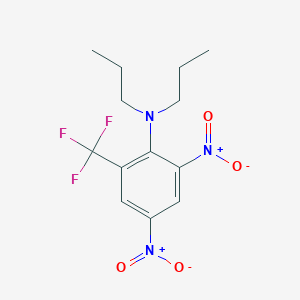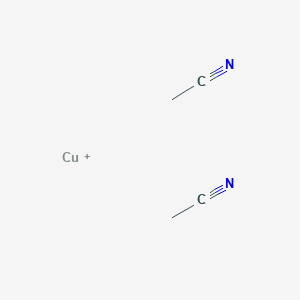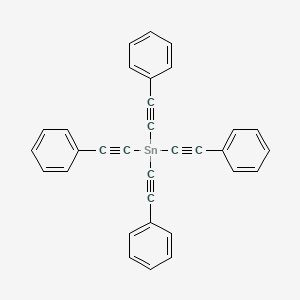
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxylamine group and a quinoline ring system. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine typically involves the reaction of 6-butyl-4-hydroxyquinoline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include solvents like acetone and catalysts such as potassium carbonate (K2CO3) or phase-transfer catalysts like t-butyl-ammonium bromide (TBAB) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used .
科学的研究の応用
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, affecting its replication and transcription processes. These interactions can result in antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 6-Butyl-4-hydroxyaminoquinoline 1-oxide
- 4-Quinolinamine,6-butyl-N-hydroxy-,1-oxide
- N-(6-butyl-1-oxy-quinolin-4-yl)-hydroxylamine
Uniqueness
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique reactivity profile and potential for diverse applications in scientific research and industry .
特性
CAS番号 |
21070-33-7 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-4-10-5-6-13-11(9-10)12(14-16)7-8-15(13)17/h5-9,16-17H,2-4H2,1H3 |
InChIキー |
YRZVVZKWZLJRSR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C=C1)N(C=CC2=NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



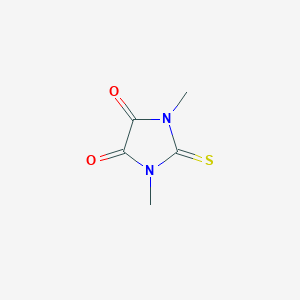
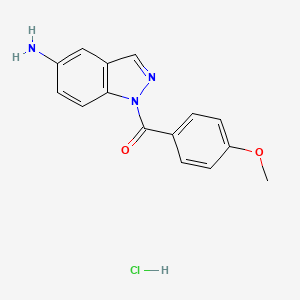
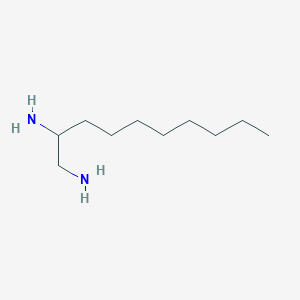
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
